2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]acetamide;hydrochloride
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Overview
Description
2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]acetamide;hydrochloride is a chemical compound with the molecular formula C6H12N2O2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]acetamide;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method is the cyclization of amino alcohols or amino acids.
Acetamide Formation: The acetamide group is introduced by reacting the hydroxylated pyrrolidine with acetic anhydride or acetyl chloride under basic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the acetamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, dehydroxylated products.
Substitution: Halogenated derivatives, other substituted pyrrolidines.
Scientific Research Applications
2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]acetamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates for the treatment of various diseases.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetamide groups play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the hydroxyl and acetamide groups.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Pyrrolidin-2-one: A derivative with a carbonyl group at the 2-position.
Uniqueness
2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]acetamide;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. The presence of both hydroxyl and acetamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-6(10)1-4-2-8-3-5(4)9;/h4-5,8-9H,1-3H2,(H2,7,10);1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQZNNDCUPADTJ-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)CC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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